(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate
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Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by its unique structure, which includes a benzotriazinone ring fused with a fluorobenzoate moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate typically involves multiple steps. One common method includes the oxidative cyclization of amidrazones, which are derived from amides via intermediate imidoyl chlorides . The reaction conditions often involve the use of atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. the yields can vary significantly depending on the nature of substituents in the aromatic fragments . Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for achieving higher yields in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the benzotriazinone ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzotriazinone oxides, while reduction can yield dihydrobenzotriazinones .
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an α-glucosidase inhibitor, which is an effective strategy for the treatment of diabetes mellitus . Its ability to inhibit specific enzymes makes it a potential candidate for drug development.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their antibacterial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound’s molecular structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one derivatives: These compounds share a similar benzotriazinone core and have been studied for their α-glucosidase inhibition activity.
Dichloroanilines: These are aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Indole derivatives: Compounds like 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole have shown cytotoxic potential against leukemia cell lines.
Uniqueness
What sets (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate apart is its unique combination of a benzotriazinone ring with a fluorobenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLUIZUNFGXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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